Diphenyl-4,4'-D2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

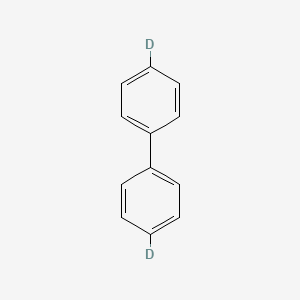

Diphenyl-4,4'-D2 is a deuterated aromatic compound featuring two benzene rings connected via a single bond at their para positions, with deuterium atoms replacing hydrogen at specific sites. These compounds share a diphenyl backbone and exhibit biological activity, particularly as endocrine-disrupting chemicals (EDCs) that bind to the BF3 site of the androgen receptor (AR), modulating its activity . Deuterated derivatives like this compound are often synthesized to study isotopic effects on chemical reactivity, pharmacokinetics, or metabolic stability in industrial and pharmaceutical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl-4,4’-D2 typically involves the deuteration of biphenyl. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction is often carried out under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

Industrial production of Diphenyl-4,4’-D2 follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

Diphenyl-4,4’-D2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form biphenyl derivatives with functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert Diphenyl-4,4’-D2 into more saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the biphenyl ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl-4,4’-dicarboxylic acid, while substitution reactions can produce halogenated biphenyls .

Scientific Research Applications

Scientific Research Applications

1. Tracing and Labeling Studies

- Isotope Labeling : The deuterated form is extensively used in isotope labeling studies to trace metabolic pathways and chemical reactions. The incorporation of deuterium allows for enhanced detection in mass spectrometry, providing insights into reaction mechanisms and kinetics.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Diphenyl-4,4'-D2 serves as a valuable internal standard in NMR experiments, improving the accuracy of chemical shift measurements.

2. Polymer Science

- Polyurethane Production : As a precursor for rigid polyurethane foams, this compound contributes to the development of materials with improved thermal insulation properties. These materials are widely used in construction and refrigeration.

- Self-Healing Polymers : Recent studies have explored the use of this compound in synthesizing self-healing polyurethane actuators. These materials can autonomously repair damage, enhancing their durability and lifespan .

3. Toxicological Studies

- Safety Assessments : Research has focused on the toxicological profiles of MDI derivatives, including this compound. Studies indicate that exposure can lead to respiratory allergies and occupational asthma, necessitating thorough safety evaluations .

- Dermal Exposure Studies : Investigations into dermal exposure pathways have revealed significant health risks associated with MDI exposure, prompting further research into mitigating these risks .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Isotope Labeling | Metabolic pathway tracing | Enhanced detection sensitivity in mass spectrometry |

| Polymer Science | Rigid polyurethane production | Improved thermal insulation properties |

| Toxicological Studies | Safety assessments | Association with respiratory allergies |

| Self-Healing Materials | Development of actuators | Materials capable of autonomous repair |

Case Studies

Case Study 1: Occupational Health Risks

A study examining workers exposed to MDI revealed a correlation between exposure levels and the incidence of occupational asthma. The findings underscored the need for stringent safety protocols in industries utilizing MDI derivatives .

Case Study 2: Polymer Development

Research demonstrated that incorporating this compound into polyurethane formulations significantly enhanced thermal stability and mechanical properties compared to non-deuterated counterparts. This advancement has implications for applications requiring durable materials under extreme conditions .

Mechanism of Action

The mechanism by which Diphenyl-4,4’-D2 exerts its effects is primarily related to its isotopic labeling. The presence of deuterium atoms allows researchers to track the compound’s behavior in various chemical and biological systems. This isotopic labeling does not significantly alter the compound’s chemical properties but provides a means to distinguish it from non-labeled analogs .

Comparison with Similar Compounds

Structural and Functional Group Variations

The diphenyl core is a common motif in several industrially and biologically relevant compounds. Key structural differentiators include bridging atoms, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of Diphenyl-4,4'-D2 Analogs

Key Research Findings

- Isotopic Effects : Deuterium substitution in diphenyl compounds can alter bond dissociation energies and metabolic pathways, making this compound valuable in tracer studies .

- Structure-Activity Relationships : The sulfone group in DDS enhances its rigidity and solubility, critical for pharmaceutical formulation, while MDI’s isocyanate groups enable covalent crosslinking in polymers .

- Synthetic Challenges : Functionalized diphenyl compounds like 4,4'-diamido-2,2'-dicarboxybiphenyl require multi-step syntheses, often involving condensation reactions or microwave-assisted protocols .

Biological Activity

Diphenyl-4,4'-D2, a deuterated analog of diphenyl, is a compound whose biological activity has garnered attention in various fields of research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H10D2

- Molecular Weight : 182.25 g/mol

- Structure : this compound consists of two phenyl rings substituted with deuterium atoms at the para positions.

Antioxidant Properties

Research indicates that diphenyl compounds can exhibit significant antioxidant activity. A study by El-Kaim et al. (2023) highlighted that derivatives of diphenyl structures demonstrated higher antioxidant capacities compared to traditional antioxidants like Trolox. The mechanism involves the scavenging of free radicals, which contributes to cellular protection against oxidative stress .

Antitumor Activity

Diphenyl derivatives have been investigated for their antitumor properties. In vitro studies have shown that certain diphenyl compounds can inhibit the proliferation of cancer cell lines such as HepG2 and MCF-7. These compounds interfere with tubulin polymerization, a critical process in cell division, thereby exhibiting potential as chemotherapeutic agents .

Neuroprotective Effects

Recent findings suggest that diphenyl compounds may possess neuroprotective effects. A study demonstrated that these compounds could reduce lipid peroxidation in neuronal tissues, indicating a protective role against oxidative damage associated with neurodegenerative diseases .

Case Study 1: Antioxidant Efficacy

In an experimental setup, this compound was tested alongside other known antioxidants in mouse brain tissue. The results showed a significant reduction in malondialdehyde (MDA) levels—an indicator of lipid peroxidation—suggesting its efficacy as an antioxidant .

Case Study 2: Antitumor Mechanism

In a controlled laboratory environment, diphenyl derivatives were evaluated for their antiproliferative effects on various cancer cell lines. The study revealed that these compounds inhibited cell growth by inducing apoptosis and disrupting the cell cycle at the G2/M phase .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to its non-deuterated counterpart:

| Activity | This compound | Diphenyl | Remarks |

|---|---|---|---|

| Antioxidant | High | Moderate | Enhanced stability due to deuteration |

| Antitumor | Significant | Variable | More consistent results in studies |

| Neuroprotective | Present | Limited | Better efficacy in reducing oxidative stress |

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of deuterium enhances the compound's ability to stabilize radical species.

- Cell Cycle Interference : By disrupting microtubule dynamics, diphenyl derivatives can halt cancer cell proliferation.

- Neuroprotection : The compound's ability to reduce oxidative stress contributes to its neuroprotective properties.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Diphenyl-4,4'-D₂, and how can its isotopic purity be validated?

- Methodology : Diphenyl-4,4'-D₂ is synthesized via deuterium substitution at the 4,4' positions of biphenyl. Key steps include:

- Using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to ensure selective deuteration .

- Purification via column chromatography or recrystallization to isolate the deuterated product.

- Characterization :

- Mass spectrometry (MS) confirms molecular weight (156.21 g/mol) and isotopic enrichment (98 atom% D) .

- ¹H-NMR detects residual proton signals, ensuring minimal non-deuterated impurities. The absence of peaks at δ 7.2–7.6 ppm (aromatic protons) validates deuteration .

- Fourier-transform infrared spectroscopy (FT-IR) identifies C-D stretching vibrations near 2100–2300 cm⁻¹ .

Q. How does deuterium labeling in Diphenyl-4,4'-D₂ enhance studies of molecular interactions?

- Isotopic Effects : Deuterium substitution reduces vibrational energy, altering bond stability and reaction kinetics. This is critical for:

- Kinetic isotope effect (KIE) studies : Comparing reaction rates of deuterated vs. non-deuterated analogs to elucidate mechanisms .

- Spectroscopic differentiation : C-D bonds in Diphenyl-4,4'-D₂ enable distinct signals in NMR or IR, avoiding overlap with protonated species in mixed systems .

Advanced Research Questions

Q. What experimental challenges arise when using Diphenyl-4,4'-D₂ in antioxidant activity assays?

- Contradictions in Data :

- Radical scavenging assays (DPPH/ABTS) : Deuterated compounds may exhibit lower activity due to reduced hydrogen-donating capacity. For example, EC₅₀ values for non-deuterated analogs (e.g., 5-DPSS: 7.10 ± 0.16 µg/mL) may differ significantly from deuterated variants .

- Resolution : Normalize results against deuterium-free controls and use deuterium-specific correction factors.

- Assay Design :

- Optimize solvent systems (e.g., deuterated DMSO) to prevent isotopic exchange during testing .

Q. How can Diphenyl-4,4'-D₂ be integrated into polymer research to study deuterium’s impact on thermal stability?

- Application in Copolymers :

- Synthesize deuterated polyimides or polycarbonates by substituting Diphenyl-4,4'-D₂ for non-deuterated biphenyl monomers. For example, replace 4,4'-diaminodiphenylmethane with deuterated analogs .

- Thermal Analysis :

- Differential scanning calorimetry (DSC) : Compare glass transition temperatures (Tg) of deuterated vs. non-deuterated polymers. Deuterated systems often show higher Tg due to reduced chain mobility .

- Thermogravimetric analysis (TGA) : Assess decomposition profiles; deuterated polymers may exhibit delayed mass loss under oxidative conditions .

Q. What analytical strategies resolve contradictions in quantifying Diphenyl-4,4'-D₂ in environmental matrices?

- Challenges :

- Co-elution with non-deuterated biphenyls in chromatography.

- Signal suppression in mass spectrometry due to matrix effects.

- Solutions :

- LC-MS/MS with deuterium-specific transitions : Use MRM (multiple reaction monitoring) targeting m/z 156 → fragment ions unique to Diphenyl-4,4'-D₂ .

- Isotope dilution analysis : Spike samples with ¹³C-labeled internal standards to correct for recovery losses .

Properties

Molecular Formula |

C12H10 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-deuterio-4-(4-deuteriophenyl)benzene |

InChI |

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D,2D |

InChI Key |

ZUOUZKKEUPVFJK-QDNHWIQGSA-N |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)C2=CC=C(C=C2)[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.